molecular formula C7H10N2 B152443 (S)-1-Pyridin-2-yl-ethylamine CAS No. 27854-90-6

(S)-1-Pyridin-2-yl-ethylamine

Cat. No.: B152443
CAS No.: 27854-90-6
M. Wt: 122.17 g/mol
InChI Key: PDNHLCRMUIGNBV-LURJTMIESA-N
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Description

(S)-1-Pyridin-2-yl-ethylamine is a chiral amine compound characterized by the presence of a pyridine ring attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Pyridin-2-yl-ethylamine typically involves the enantioselective reduction of pyridine derivatives. One common method is the asymmetric hydrogenation of pyridine-2-yl ketones using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to ensure consistent production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.

Major Products: The major products formed from these reactions include imines, nitriles, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-Pyridin-2-yl-ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-Pyridin-2-yl-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, influencing various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain, which can have therapeutic effects in treating depression and other mood disorders.

Comparison with Similar Compounds

    ®-1-Pyridin-2-yl-ethylamine: The enantiomer of (S)-1-Pyridin-2-yl-ethylamine, which may have different biological activities and properties.

    2-Pyridylethylamine: A non-chiral analog with similar structural features but lacking the chiral center.

    Pyridine-2-ylmethylamine: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness: this compound is unique due to its chiral nature, which can result in specific interactions with chiral biological targets, leading to distinct pharmacological effects. This chiral specificity can be advantageous in drug development, allowing for the design of more selective and effective therapeutic agents.

Biological Activity

(S)-1-Pyridin-2-yl-ethylamine, with the chemical formula C7_7H10_10N2_2 and CAS number 27854-90-6, is a chiral amine characterized by a pyridine ring substituted with an ethylamine group. This unique structure contributes to its diverse biological activities, making it a compound of interest in pharmacological research.

Anticancer Properties

Research indicates that this compound and its derivatives may exhibit anticancer properties . Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives of this compound have been evaluated for their efficacy against different types of tumors, suggesting potential applications in cancer therapy.

Neuropharmacological Effects

This compound has been implicated in neuropharmacological studies, particularly concerning its interaction with neurotransmitter systems. Its ability to act as a ligand for certain receptors in the central nervous system (CNS) suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's binding affinity to specific receptors has been investigated, indicating its role in modulating neurotransmission .

Antimicrobial Activity

In addition to its anticancer and neuropharmacological effects, this compound has demonstrated antimicrobial activity . Studies have reported that certain derivatives show significant inhibitory effects against bacterial strains, highlighting their potential as antibacterial agents. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Synthesis and Evaluation

A recent study focused on synthesizing novel compounds based on this compound and evaluating their biological activities. The synthesized compounds were screened for their anticancer properties using various cancer cell lines, revealing several candidates with promising activity profiles. The study highlighted the importance of structural modifications in enhancing biological efficacy.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity of this compound derivatives on human cell lines. Results showed variable cytotoxic effects depending on the specific structural modifications made to the parent compound. For example, certain derivatives exhibited low IC50 values, indicating potent cytotoxicity against cancer cells while maintaining minimal toxicity towards normal cells .

Binding Affinity Studies

Binding studies have revealed that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. Molecular docking simulations suggest favorable interactions with target proteins, supporting its potential as a lead compound for drug development .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
1-Pyridin-2-yl-propanamineLonger alkyl chainEnhanced lipophilicity
2-Amino-pyridineAdditional amino group on pyridineIncreased basicity
5-Bromo-pyridin-2-yl-methylamineHalogen substitutionAltered electronic properties

This table illustrates how structural variations among related compounds can significantly influence their biological activity and chemical reactivity.

Properties

IUPAC Name

(1S)-1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNHLCRMUIGNBV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27854-90-6
Record name (1S)-1-(pyridin-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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